5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide
Description
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, hydroxy, and nitro functional groups attached to a benzamide core
Properties
IUPAC Name |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O4/c14-6-1-2-9(16)10(4-6)17-13(20)8-3-7(15)5-11(12(8)19)18(21)22/h1-5,19H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSPPIZEWHDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride.
Amidation: The formation of the benzamide core involves the reaction of the chlorinated nitrobenzene with 2,5-dichloroaniline in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, suitable solvents (e.g., ethanol or dimethylformamide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 5-chloro-N-(2,5-dichlorophenyl)-2-oxo-3-nitrobenzamide.
Scientific Research Applications
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and chloro groups may also play a role in binding to target proteins or enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxybenzamide
- 5-chloro-N-(2,5-dichlorophenyl)-2-methoxybenzamide
- 5-chloro-N-(2,5-dichlorophenyl)-2-aminobenzamide
Uniqueness
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the presence of both nitro and hydroxy groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group, in particular, can undergo reduction to form reactive intermediates, making this compound a valuable candidate for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
